Butyl butyryllactate
Description
Butyl butyryllactate (CAS 7492-70-8) is an organic compound classified as a fatty acid ester, with the molecular formula C₁₁H₂₀O₄ and a molecular weight of 216.27 g/mol . Its IUPAC name, 1-butoxy-1-oxopropan-2-yl butanoate, reflects its structural complexity, combining a butyl ester group with a lactate moiety. This compound is characterized by a boiling point of 272.1°C (at 760 mmHg) and a density of 0.994 g/cm³, indicating low volatility and moderate polarity .
Properties
IUPAC Name |
butyl 2-hydroxy-2-methyl-3-oxohexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-4-6-8-15-10(13)11(3,14)9(12)7-5-2/h14H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSKPKFRZWONQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)(C(=O)CCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Conditions
Butyl lactate is synthesized via acid-catalyzed esterification of lactic acid with n-butanol. The reaction employs concentrated sulfuric acid (1.0–2.0 wt% of lactic acid) as a catalyst and dehydrating agent. Excess n-butanol (molar ratio 1.5:1 to 3.3:1 relative to lactic acid) acts as both reactant and solvent, enabling azeotropic removal of water to drive the equilibrium forward.
Critical Parameters:
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Temperature : 90–100°C under micro-negative pressure (0.8–0.9 bar).
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Reaction Time : 2–4 hours for esterification, followed by 2 hours of water removal via azeotropic distillation.
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Neutralization : Post-reaction, solid potassium carbonate (K₂CO₃) neutralizes residual sulfuric acid, avoiding aqueous washes and minimizing wastewater.
Catalytic Innovations
Zinc metaphosphate co-catalysts enhance reaction rates and yields. In Example 3 of the patent CN115073290A, adding 1.0 wt% zinc metaphosphate increased butyl lactate yield from 87.8% to 92.5% compared to sulfuric acid alone. This dual-catalyst system reduces side reactions and improves purity (>97%).
Step 2: Butyrylation of Butyl Lactate
Reaction Mechanism
Butyl lactate undergoes acylation with butyric anhydride in the presence of concentrated sulfuric acid (0.5–2.0 wt% of butyl lactate). The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of butyl lactate attacks the electrophilic carbonyl carbon of butyric anhydride.
Optimized Conditions:
Yield and Purity Enhancements
Slow addition of butyric anhydride (<1 mL/min) prevents localized overheating, reducing byproduct formation. Example 2 achieved 86.6% yield with 99% purity by precisely controlling the dosing rate. Excess butyric anhydride (1.05:1 molar ratio) ensures complete conversion, with unreacted anhydride recycled into subsequent batches.
Case Studies and Experimental Data
Table 1: Comparative Analysis of Patent Examples
| Example | n-Butanol:Lactic Acid (Molar) | Catalyst System | Butyl Lactate Yield (%) | This compound Yield (%) |
|---|---|---|---|---|
| 1 | 1.5:1 | H₂SO₄ | 78.8 | 74.6 |
| 2 | 3.3:1 | H₂SO₄ | 87.8 | 86.6 |
| 3 | 3.3:1 | H₂SO₄ + Zn(PO₃)₂ | 92.5 | 91.8 |
Key Findings:
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Excess n-butanol (3.3:1 molar ratio) improves butyl lactate yield by 11.7% (Example 2 vs. 1).
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Zinc metaphosphate co-catalysis boosts total yield to 91.8%, demonstrating synergistic effects with sulfuric acid.
Comparative Analysis of Preparation Methods
Traditional vs. Patent-Based Approaches
| Parameter | Traditional Esterification | CN115073290A Method |
|---|---|---|
| Catalyst | H₂SO₄ | H₂SO₄ + Zn(PO₃)₂ |
| Water Usage | High (post-wash) | None |
| Butyrylation Yield (%) | 60–75 | 86.6–91.8 |
| Purity (%) | 90–95 | 99.9 |
Scientific Research Applications
Butyl butyryllactate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of Butyl butyryllactate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Physical Properties:
| Property | This compound | Butylcarbitol Acetate | Butyl Acetate | Butyl Butyrate (Estimated) |
|---|---|---|---|---|
| Boiling Point (°C) | 272.1 | 246.7 | 126 | ~165 |
| Density (g/cm³) | 0.994 | 0.979 | 0.8825 | ~0.88 |
| Water Solubility | Low | 6.5 g/100g (25°C) | 0.5 g/100g | Insoluble |
| Flash Point (°C) | 124.6 | 105 | 22–24 | ~60 |
- Volatility : this compound’s high boiling point suggests lower volatility, making it less suitable for applications requiring rapid evaporation (e.g., coatings) compared to butyl acetate .
- Solubility : The lactate moiety may improve compatibility with polar solvents, whereas butylcarbitol acetate’s ether group enhances water miscibility .
Research Findings and Stability Considerations
- This compound: Identified in sunflower by-products, where its presence correlates with processing variability. While free fatty acids (e.g., oxohexadecanoic acid) promote rancidity, this compound’s role in oxidative stability remains unclear .
- Stability : Esters like butyl acetate are prone to hydrolysis under acidic/alkaline conditions. This compound’s branched structure may confer greater resistance to degradation .
- Safety : Classified as an irritant (Xi), similar to butylcarbitol acetate. However, its higher flash point (124.6°C ) reduces flammability risks compared to butyl acetate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
